Mass Spectrometry: A +5 Da Mass Shift and Distinct MS2 Fragmentation Pattern Differentiate Adenosine-15N from Unlabeled Adenosine
In LC-MS/MS analysis, Adenosine-15N exhibits a precursor ion at m/z 273.09, a ~5 Da increase from the unlabeled adenosine precursor at m/z 268.10 [1]. This mass shift corresponds to the incorporation of five 15N atoms in the adenine base. Furthermore, MS2 fragmentation yields distinct product ions: the labeled base appears at m/z 141.05 compared to m/z 136.06 for the unlabeled base, both resulting from the neutral loss of ribose (-132.04 Da) [2].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) [M+H]+ |
|---|---|
| Target Compound Data | m/z 273.09 |
| Comparator Or Baseline | Unlabeled Adenosine: m/z 268.10 |
| Quantified Difference | Mass shift of ~5 Da (theoretical +5 Da for 15N5 substitution) |
| Conditions | Nano LC-MS, ESI positive mode, retention time 39.30 min |
Why This Matters
This quantifiable mass difference enables unambiguous chromatographic resolution and absolute quantification of endogenous adenosine using Adenosine-15N as an internal standard.
- [1] Sarin, L. P., et al. (2018). Nano LC-MS using capillary columns enables accurate quantification of modified ribonucleosides at low femtomol levels. RNA, 24(10), 1403-1417. View Source
- [2] Sarin, L. P., et al. (2018). Nano LC-MS using capillary columns enables accurate quantification of modified ribonucleosides at low femtomol levels. RNA, 24(10), 1403-1417. View Source
